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Compound of Interest

Compound Name: 4,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B1296813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dihydrofuran-3-carboxylic acid (C₅H₆O₃, Mol. Wt.: 114.10 g/mol ).[1] This document is

intended for researchers, scientists, and professionals in drug development who require

detailed spectroscopic information for identification, characterization, and quality control of this

compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed

experimental protocols for acquiring such data are also provided, along with a workflow

diagram for spectroscopic analysis.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 4,5-Dihydrofuran-3-
carboxylic acid, the following data is predicted based on established principles of

spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~11-13 Singlet (broad) 1H -COOH

~7.5 Singlet 1H =CH-

~4.5 Triplet 2H -O-CH₂-

~2.9 Triplet 2H -CH₂-C=

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Carbon Type Assignment

~170 Quaternary -COOH

~150 Quaternary =C-COOH

~120 Tertiary =CH-

~70 Secondary -O-CH₂-

~30 Secondary -CH₂-C=

Table 3: Predicted IR Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad O-H stretch Carboxylic Acid

1680-1710 Strong C=O stretch Carboxylic Acid

1640-1680 Medium C=C stretch Alkene

1210-1320 Strong C-O stretch Carboxylic Acid

1000-1100 Strong C-O stretch Dihydrofuran ring

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Possible Fragment

114 100 [M]⁺ (Molecular Ion)

97 Moderate [M-OH]⁺

85 Moderate [M-CHO]⁺

69 High [M-COOH]⁺

45 Moderate [COOH]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These protocols can be adapted for 4,5-Dihydrofuran-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of 4,5-Dihydrofuran-3-carboxylic acid in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and

should be one in which the compound is soluble and which does not have signals that

overlap with the analyte signals.[2]

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[3]

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm.[4]
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3. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same instrument, typically with a proton-

decoupled pulse sequence.[5][6]

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural

abundance of the ¹³C isotope.[5][6]

A wider spectral width is used compared to ¹H NMR.

Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:

For a solid sample, the KBr pellet method is common. A small amount of the sample is

ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[7]

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the

solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[8]

The sample is then placed in the instrument, and the sample spectrum is recorded.

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[9]

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
1. Sample Preparation:
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The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL.[10]

The solution is then further diluted to the low µg/mL or ng/mL range.[10]

2. Data Acquisition:

The most common ionization technique for this type of molecule is Electrospray Ionization

(ESI), which can be run in either positive or negative ion mode.[11] Electron Impact (EI)

ionization can also be used.[12]

The sample solution is introduced into the mass spectrometer, where it is ionized.

The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12]

The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 4,5-Dihydrofuran-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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